

Application Notes & Protocols: Quality Control Parameters for Research-Grade Avibactam Sodium

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Compound of Interest		
Compound Name:	Avibactam Sodium	
Cat. No.:	B1665336	Get Quote

Introduction

Avibactam Sodium is a non-β-lactam, covalent, and reversible β-lactamase inhibitor.[1] It is a crucial component in combination therapies with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.[2] Avibactam works by inhibiting the activity of Ambler class A, class C, and some class D β-lactamase enzymes, thereby restoring the efficacy of the partner antibiotic.[2][3] For researchers, scientists, and drug development professionals, ensuring the quality and purity of research-grade **Avibactam Sodium** is paramount for obtaining reliable, reproducible, and meaningful experimental results. These application notes provide a comprehensive overview of the key quality control parameters, specifications, and detailed analytical protocols for the assessment of research-grade **Avibactam Sodium**.

Physicochemical Properties



Property	Value	
Chemical Name	sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[4]	
Synonyms	AVE1330A sodium salt, NXL-104 sodium salt	
CAS Number	1192491-61-4	
Molecular Formula	C7H10N3NaO6S	
Molecular Weight	287.23 g/mol	
Appearance	White to beige or off-white powder/crystalline solid	
Solubility	Soluble in water (>140 mg/mL), DMSO (≥30mg/mL).[2] Insoluble in Ethanol.[5]	

Quality Control Parameters and Specifications

The following table summarizes the key quality control tests and recommended specifications for research-grade **Avibactam Sodium**.



Parameter	Test Method	Recommended Specification
Appearance	Visual Inspection	White to off-white powder or crystalline solid
Identity	RP-HPLC, Spectroscopic Methods (FTIR, NMR)	Conforms to the reference standard
Assay (Purity)	RP-HPLC	≥98%[6]
Related Substances	RP-HPLC	Individual Impurity: ReportTotal Impurities: Report
Water Content	Karl Fischer Titration	Report value
Residual Solvents	Headspace Gas Chromatography (HS-GC-FID)	Conforms to ICH Q3C limits
Elemental Impurities (Heavy Metals)	ICP-MS or ICP-OES (as per USP <232>/<233>)	Conforms to USP <232> limits
Biological Activity	MIC/Enzyme Inhibition Assay	Report IC ₅₀ or MIC values against reference β- lactamases (e.g., TEM-1, CTX- M-15)[1]

Detailed Experimental Protocols Identity, Assay, and Related Substances by RP-HPLC

This method is used to confirm the identity of **Avibactam Sodium** by comparing its retention time to a reference standard, to determine its purity (assay), and to quantify any related substances.

A. Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).[7][8]

Methodological & Application





Mobile Phase: A gradient or isocratic system. A common mobile phase consists of a mixture
of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH
3.0) and methanol in a 30:70 v/v ratio.[7]

• Flow Rate: 1.0 mL/min.[7]

Column Temperature: 30 °C.[8]

• Detection Wavelength: 210 nm or 254 nm.[7][8]

Injection Volume: 10 μL.[7][8]

Diluent: Mobile phase.[7]

B. Standard Preparation:

- Accurately weigh about 10 mg of Avibactam Sodium reference standard.
- Dissolve in and dilute to 10.0 mL with diluent to obtain a concentration of 1 mg/mL.
- Further dilute as necessary to achieve a working concentration within the linear range of the method (e.g., 1-5 µg/mL).[7]

C. Sample Preparation:

- Accurately weigh about 10 mg of the Avibactam Sodium test sample.
- Dissolve in and dilute to 10.0 mL with diluent.
- Prepare the sample at the same concentration as the standard solution.

D. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution in replicate (e.g., n=5) to check for system suitability (tailing factor ≤ 2.0, theoretical plates ≥ 2000).[7]



- Inject the sample solution.
- Identity: The retention time of the major peak in the sample chromatogram should match that
 of the standard chromatogram.
- Assay Calculation: Calculate the percentage purity of the sample using the following formula:
 % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) ×
 Purity_Standard
- Related Substances: Identify and quantify any impurity peaks relative to the main Avibactam peak.

Residual Solvents by Headspace GC-FID

This method is crucial for quantifying residual solvents from the manufacturing process to ensure product safety.[9]

A. Instrumentation and Conditions:

- Instrument: Headspace Gas Chromatograph with a Flame Ionization Detector (HS-GC-FID). [9]
- Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).
- Carrier Gas: Nitrogen or Helium.
- Temperatures:
 - Injector: 200 °C
 - Detector: 250 °C
 - Oven: Programmed temperature gradient (e.g., 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min).
- Headspace Parameters:
 - Oven Temperature: 80 °C.[9]



Equilibration Time: 20 min.

B. Standard and Sample Preparation:

- Standard: Prepare a stock solution containing known concentrations of potential residual solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) in a suitable diluent like Nmethylpyrrolidone (NMP) or DMSO.[9]
- Sample: Accurately weigh about 100 mg of Avibactam Sodium into a headspace vial. Add a
 precise volume of the diluent, seal, and vortex to dissolve.

C. Procedure:

- Place the prepared standard and sample vials into the headspace autosampler.
- Run the sequence and record the chromatograms.
- Calculate the concentration of each residual solvent in the sample by comparing the peak areas to those of the standard. Ensure results are within the limits specified by ICH Q3C quidelines.

Water Content by Karl Fischer Titration

This is the standard method for determining the water content in pharmaceutical substances. [10]

A. Instrumentation:

Karl Fischer Titrator (coulometric or volumetric).

B. Procedure:

- Standardize the Karl Fischer reagent with a known amount of water or a water standard.
- Accurately weigh a suitable amount of Avibactam Sodium and add it to the titration vessel.
- Start the titration. The instrument will automatically determine the endpoint and calculate the
 percentage of water in the sample.



 The presence of water can lead to degradation, so this test is important for stability assessment.[10]

Elemental Impurities (Heavy Metals)

Modern methods for heavy metal testing have replaced older, less specific colorimetric tests. [11][12] The current approach is based on USP General Chapters <232> and <233>.[12][13]

A. Instrumentation:

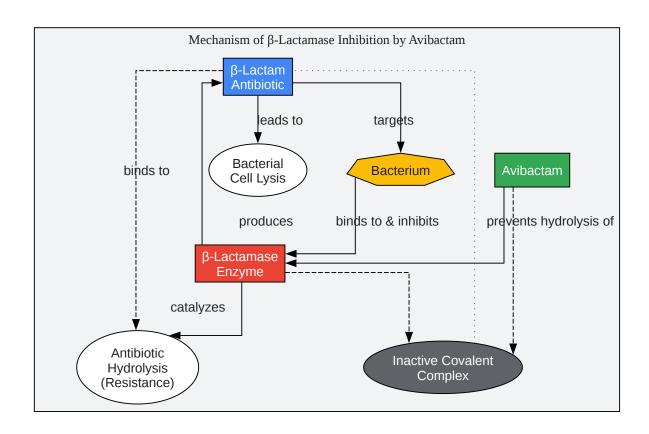
 Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[12]

B. Procedure:

- Sample Digestion: Accurately weigh the Avibactam Sodium sample and digest it using a
 mixture of trace metal-grade acids (e.g., nitric acid, hydrochloric acid) in a closed microwave
 digestion system.
- Analysis: Dilute the digested sample to a final volume with deionized water and analyze it using a calibrated ICP-MS or ICP-OES system.
- Quantification: Quantify the concentration of specific elemental impurities (e.g., Pb, As, Cd,
 Hg) against certified reference standards.
- Acceptance Criteria: The levels of elemental impurities must not exceed the limits established in USP <232>.[13]

Visualizations

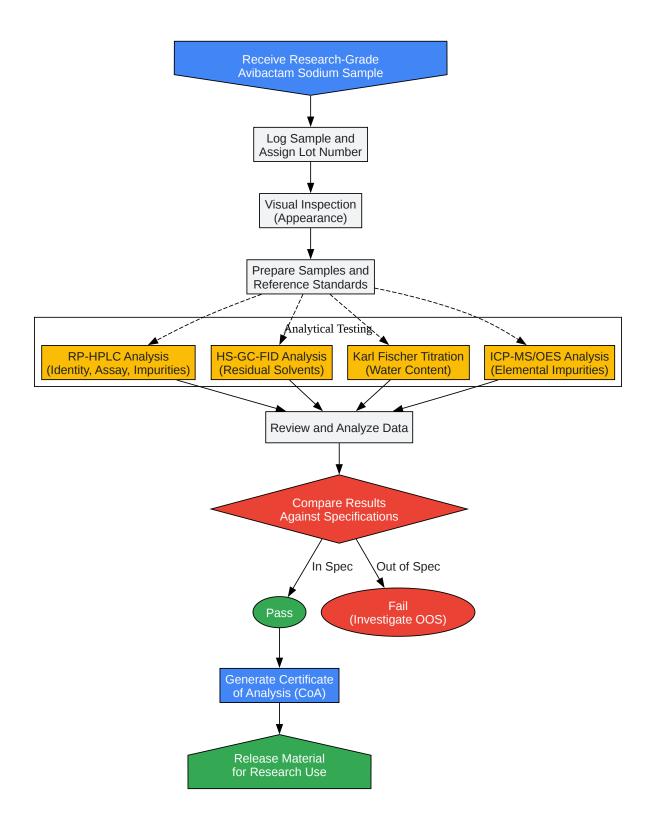




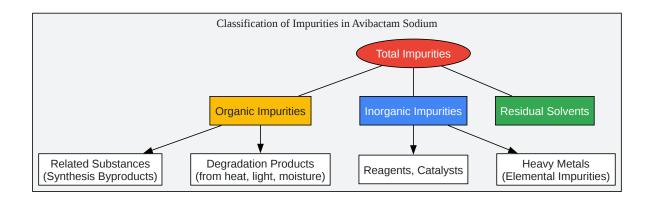
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Caption: Mechanism of Avibactam action.









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